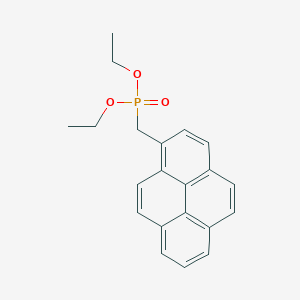

Diethyl 1-pyrenylmethylphosphonate

Description

Diethyl 1-pyrenylmethylphosphonate is a phosphonate ester characterized by a pyrenylmethyl group attached to a phosphonate moiety. Phosphonates, in general, are organophosphorus compounds with a C–PO(OR)₂ structure, known for their chemical stability and diverse applications, including flame retardants, medicinal agents, and ligands in coordination chemistry . The pyrenylmethyl substituent introduces a bulky polycyclic aromatic hydrocarbon (pyrene), which confers unique electronic and steric properties.

The synthesis of such compounds typically involves Pudovik or Michaelis-Arbuzov reactions, where dialkyl phosphites react with carbonyl compounds or alkyl halides .

Properties

Molecular Formula |

C21H21O3P |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

1-(diethoxyphosphorylmethyl)pyrene |

InChI |

InChI=1S/C21H21O3P/c1-3-23-25(22,24-4-2)14-18-11-10-17-9-8-15-6-5-7-16-12-13-19(18)21(17)20(15)16/h5-13H,3-4,14H2,1-2H3 |

InChI Key |

QYHNVRVUJPTWEP-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogs

The following table compares Diethyl 1-pyrenylmethylphosphonate with structurally related phosphonates:

Key Observations:

- Steric Bulk : Pyrene’s larger size (four fused benzene rings) increases steric hindrance, which could reduce reaction rates in nucleophilic substitutions compared to hydroxymethyl or phenylethyl analogs .

- Solubility : Pyrenylmethylphosphonate is expected to exhibit lower aqueous solubility than hydroxymethylphosphonate due to its hydrophobic aromatic moiety, similar to trends observed in naphthyl derivatives .

Research Findings and Data Gaps

- Synthetic Challenges : Bulky substituents like pyrenylmethyl may reduce yields in classical phosphonate syntheses. Alternative routes, such as transition metal-catalyzed phosphorylation, warrant exploration .

- Thermal Stability : Pyrenylmethylphosphonate likely exhibits higher thermal stability than aliphatic phosphonates (e.g., diethyl succinate, ) due to aromatic stabilization.

- Safety Profile: While diethyl phthalate () is classified as non-hazardous, pyrenylmethylphosphonate’s toxicity remains unstudied. Its handling may require precautions similar to naphthyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.